molecular formula C15H21N3O4 B2569667 6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid CAS No. 1710833-48-9

6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid

Cat. No.: B2569667
CAS No.: 1710833-48-9
M. Wt: 307.35
InChI Key: SMJDOKXVSAQAMD-UHFFFAOYSA-N
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Description

6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid is a complex organic compound with the molecular formula C15H21N3O4 It is characterized by the presence of a nicotinic acid moiety linked to a pyrrolidine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using Boc anhydride in the presence of a base like triethylamine.

    Coupling with Nicotinic Acid: The final step involves coupling the Boc-protected pyrrolidine with nicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acetylcholine receptors.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying the structure-activity relationships of nicotinic acid derivatives.

    Industrial Applications: The compound is used in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The Boc-protected amino group plays a crucial role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-(tert-Butoxycarbonyl)piperazin-1-yl)nicotinic acid
  • 6-(3-(tert-Butoxycarbonyl)pyrrolidin-1-yl)quinoline-4-carboxylic acid
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

6-(3-((tert-Butoxycarbonyl)amino)pyrrolidin-1-yl)nicotinic acid is unique due to its specific structural features, such as the combination of a nicotinic acid moiety with a Boc-protected pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-11-6-7-18(9-11)12-5-4-10(8-16-12)13(19)20/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJDOKXVSAQAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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